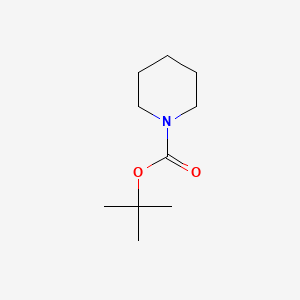

1-Boc-piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCNHUCCQJMSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426618 | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75844-69-8 | |

| Record name | 1,1-Dimethylethyl 1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to 1-Boc-piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Perspective on a Key Building Block

In the intricate world of organic synthesis, the strategic use of protecting groups is a fundamental pillar of success. As a Senior Application Scientist, I have witnessed firsthand how the judicious selection and application of these molecular tools can be the deciding factor in the efficient construction of complex target molecules. Among the arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group is a workhorse, prized for its stability and predictable reactivity. This guide is dedicated to a critical reagent that embodies the power of the Boc group: 1-Boc-piperidine. Our exploration will go beyond a simple recitation of data, offering a nuanced, experience-driven perspective on its properties, synthesis, and applications. The aim is to provide a comprehensive and authoritative resource that empowers you to leverage this versatile building block to its full potential in your research and development endeavors.

Part 1: Core Physicochemical and Spectroscopic Data

This compound, also known by its systematic IUPAC name tert-butyl piperidine-1-carboxylate, is a widely utilized intermediate in synthetic organic chemistry.[1][2] Its primary function is to serve as a protected form of piperidine, a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The Boc group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, allowing for selective chemical transformations at other positions of the molecule.

Fundamental Properties of this compound

A solid understanding of the physical and chemical properties of a reagent is paramount for its effective and safe handling in a laboratory setting.

| Property | Value |

| CAS Number | 75844-69-8 |

| Molecular Formula | C10H19NO2[1][2] |

| Molecular Weight | 185.26 g/mol [1] |

| Appearance | Clear, colorless to yellow liquid[2] |

| Density | 0.964 g/mL at 25 °C[3] |

| Boiling Point | 130-140 °C at 15 mmHg[4] |

| Refractive Index | n20/D 1.454 (lit.)[3] |

| Solubility | Soluble in most common organic solvents. |

Part 2: Synthesis and Mechanistic Underpinnings

The most prevalent and efficient method for the synthesis of this compound is the reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O), a process that exemplifies a classic N-acylation reaction.[5]

Synthetic Workflow: The N-acylation of Piperidine

Caption: Generalized workflow for the synthesis of this compound.

Deep Dive into the Reaction Mechanism

The lone pair of electrons on the piperidine nitrogen atom initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride. The choice of a non-nucleophilic base, such as triethylamine, is crucial to scavenge the proton from the piperidine nitrogen, thereby driving the reaction equilibrium towards the formation of the desired product. The tert-butoxycarbonyl protecting group is renowned for its stability across a broad spectrum of reaction conditions, including exposure to many nucleophiles and bases, rendering it an exemplary choice for safeguarding the piperidine nitrogen during intricate, multi-step synthetic sequences.

Part 3: Strategic Applications in Modern Synthesis

The true value of this compound is realized in its application as a versatile precursor for the synthesis of a diverse range of substituted piperidines, a privileged scaffold in medicinal chemistry.

Directed Lithiation for C-C Bond Formation

A powerful technique for the regioselective functionalization of the piperidine ring is directed ortho-lithiation. The Boc group can effectively direct deprotonation to the C2 position, creating a nucleophilic center for subsequent reactions with various electrophiles.

Exemplary Experimental Protocol: Directed Lithiation and Electrophilic Quench

-

Inert Atmosphere: Under a dry, inert atmosphere (e.g., argon), dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran in a flame-dried, three-necked flask.

-

Cryogenic Cooling: Cool the reaction vessel to -78 °C utilizing a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of sec-butyllithium (s-BuLi) (1.1 equivalents) dropwise, ensuring the internal temperature remains at -78 °C. Stir the resulting mixture for 1-3 hours.

-

Electrophilic Addition: Introduce the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise and permit the reaction to gradually warm to ambient temperature overnight.

-

Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Perform an extraction with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel.

Boc Deprotection: Unveiling the Piperidine Nitrogen

The removal of the Boc protecting group is typically accomplished under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a commonly employed and highly effective method.

Deprotection Workflow: An Acid-Labile Transformation

Caption: The acid-catalyzed deprotection of this compound.

Part 4: Prudent Handling and Safety Considerations

This compound is classified as an irritant to the eyes, respiratory system, and skin.[3] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. All manipulations should be conducted within the confines of a certified chemical fume hood to ensure adequate ventilation. For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6][7][8][9]

References

-

PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pi Chemicals. (n.d.). Material Safety Data Sheet: 2-(Aminoethyl)-1-N-Boc-piperidine. Retrieved from [Link]

-

ChemBK. (n.d.). This compound, N-(tert-Butoxycarbonyl)piperidine. Retrieved from [Link]

Sources

- 1. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.be [fishersci.be]

- 5. This compound | 75844-69-8 [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.be [fishersci.be]

- 9. pipharm.com [pipharm.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Solubility and Stability of 1-Boc-piperidine

Introduction

1-(tert-Butoxycarbonyl)piperidine, commonly known as this compound, is a pivotal intermediate in modern organic synthesis. As a protected form of piperidine, it serves as a fundamental building block in the construction of a vast array of complex molecules, particularly in pharmaceutical and agrochemical research. The piperidine motif is a privileged scaffold, appearing in numerous FDA-approved drugs, and the tert-butyloxycarbonyl (Boc) protecting group offers a robust yet easily removable shield for the secondary amine. This allows for selective functionalization at other positions of the piperidine ring.

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is not merely academic. For the research scientist and drug development professional, this knowledge is critical for designing efficient reaction conditions, developing robust purification strategies, formulating solutions, and ensuring the long-term integrity of the compound. This guide provides a comprehensive analysis of the solubility and stability profile of this compound, grounded in the principles of physical organic chemistry and supported by field-proven experimental protocols.

Physicochemical Properties of this compound

Before delving into solubility and stability, a baseline of its fundamental properties is essential. These characteristics are the primary determinants of its behavior in various chemical environments.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl piperidine-1-carboxylate | [1] |

| Synonyms | N-(tert-Butoxycarbonyl)piperidine, this compound | [1][2] |

| CAS Number | 75844-69-8 | [1][3] |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Density | 0.964 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 130-140 °C at 15 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.454 | [1][2][3] |

Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The structure of this compound—a non-polar tert-butyl group and a moderately polar carbamate attached to a cyclic alkane—provides clear indicators of its solubility behavior.

The Influence of the Boc Group

Compared to its parent compound, piperidine, which is highly soluble in water due to hydrogen bonding, this compound exhibits significantly different characteristics.[5] The introduction of the bulky, non-polar tert-butyl group does two things:

-

Increases Lipophilicity: It enhances the molecule's non-polar character, favoring solubility in organic solvents.[6]

-

Eliminates Hydrogen Bond Donation: It caps the N-H group of piperidine, removing its ability to act as a hydrogen bond donor, which drastically reduces its affinity for protic solvents like water.[6]

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in g/100mL) is not extensively published, a qualitative assessment based on its structure and available information indicates the following profile.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water[7]; Soluble in Alcohols[2] | The large non-polar surface area and lack of N-H hydrogen bond donation lead to very poor aqueous solubility. It is soluble in alcohols, which have both polar and non-polar character. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective at solvating the polar carbamate portion of the molecule. Analogous Boc-protected compounds show good solubility in these solvents.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These are excellent solvents for moderately polar to non-polar organic compounds. This compound is soluble in chloroform.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The molecule's polarity is well-matched with these common organic solvents. |

| Hydrocarbons | Hexane, Toluene | Soluble | The significant non-polar character imparted by the Boc group and piperidine ring allows for solubility in non-polar hydrocarbon solvents. |

Experimental Protocol: Determining Solubility

To obtain quantitative or semi-quantitative solubility data, a systematic experimental approach is required. This protocol provides a self-validating method for assessing solubility in a new solvent.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Solvent of interest (e.g., acetonitrile)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Pipettes and syringes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR with an internal standard)

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial (e.g., add ~100 mg to 1 mL of solvent). The key is to have undissolved solid/liquid remaining. b. Add a magnetic stir bar and seal the vial tightly. c. Place the vial in a constant temperature bath set to 25 °C. d. Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. Check for the continued presence of undissolved solute.

-

Sample Collection: a. Turn off the stirrer and allow the undissolved material to settle for at least 1 hour at the same constant temperature. b. Carefully withdraw a known volume of the clear supernatant using a syringe (e.g., 0.5 mL). c. Immediately pass the supernatant through a syringe filter into a clean, pre-weighed vial to remove any microscopic particulates.

-

Quantification: a. Determine the mass of the filtered supernatant. b. Prepare a series of calibration standards of this compound in the same solvent. c. Analyze the filtered supernatant and the calibration standards using a suitable analytical method (e.g., GC-FID). d. Calculate the concentration of this compound in the saturated solution (e.g., in mg/mL) from the calibration curve.

}

Figure 1: Experimental workflow for solubility determination.

Stability Profile: The Chemistry of the Boc Group

The stability of this compound is overwhelmingly dictated by the chemical nature of the Boc protecting group. It was designed to be stable under a specific set of conditions while being easily removed under others, providing the orthogonality required in multi-step synthesis.[9]

pH-Dependent Stability

-

Acidic Conditions (pH < 4): Labile. The Boc group is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the highly stable tert-butyl cation, carbon dioxide, and the free piperidine amine.[9] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine, often at room temperature. This is the most significant instability of the compound and is the basis for its utility as a protecting group.

-

Neutral Conditions (pH ≈ 7): Stable. Under neutral aqueous conditions and at ambient temperatures, this compound is generally stable. Hydrolysis is negligible.

-

Basic Conditions (pH > 9): Stable. The Boc group is robustly stable to basic conditions.[9][10] The mechanism for base-catalyzed hydrolysis would require nucleophilic attack at the sterically hindered carbonyl carbon, which is highly unfavorable. This stability to bases makes it orthogonal to other protecting groups like Fmoc, which is base-labile.[9]

Thermal and Photolytic Stability

-

Thermal Stability: this compound exhibits good thermal stability and can be distilled under reduced pressure.[1][2] However, as with most organic compounds, prolonged exposure to very high temperatures should be avoided to prevent gradual decomposition.

-

Photolytic Stability: The molecule does not contain significant chromophores that absorb in the standard UV-Vis range, suggesting it is stable under typical laboratory light conditions. For long-term storage, keeping it in an amber bottle is a good practice to prevent any potential degradation from UV light exposure.

Chemical Compatibility

-

Incompatible Reagents:

-

Strong Acids: Will cause immediate deprotection.

-

Strong Oxidizing Agents: While the Boc group is stable, the piperidine ring itself can be susceptible to oxidation.[11]

-

-

Compatible Reaction Conditions:

-

Nucleophiles and Bases: Stable to a wide range of nucleophiles and bases.[12]

-

Hydrogenolysis: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C) used to remove other protecting groups like Cbz or benzyl ethers.[9]

-

Organometallic Reagents: It is generally stable to Grignard reagents and organolithiums at low temperatures, allowing for reactions at other sites of a functionalized this compound derivative.[13]

-

}

Figure 2: Chemical stability of the Boc group on this compound.

Recommended Storage and Handling

For optimal shelf-life, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] While not strictly necessary for short-term storage, displacing the headspace with an inert gas like nitrogen or argon can prevent long-term exposure to atmospheric moisture and oxygen.

Protocol: Forced Degradation (Stress Testing) Study

A forced degradation study is an essential tool for identifying the likely degradation products and pathways of a substance.[16] This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions, which is a cornerstone of establishing a comprehensive stability profile.

Objective: To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.

Methodology: A stock solution of this compound (e.g., 10 mg/mL) should be prepared in a suitable solvent like acetonitrile. Each stress condition should be run in parallel with a control sample (stock solution stored at 5 °C, protected from light).

-

Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 M HCl. b. Incubate the mixture at 60 °C for 24 hours. c. Cool, neutralize with 1 M NaOH, and dilute for analysis. d. Expected Outcome: Significant degradation via Boc cleavage.

-

Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 M NaOH. b. Incubate the mixture at 60 °C for 24 hours. c. Cool, neutralize with 1 M HCl, and dilute for analysis. d. Expected Outcome: High stability with minimal to no degradation.

-

Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). b. Store at room temperature, protected from light, for 24 hours. c. Dilute for analysis. d. Expected Outcome: Potential for minor oxidation, but the Boc group itself should be stable.

-

Thermal Degradation: a. Place a sample of the neat liquid in an oven at 60 °C for 7 days. b. Separately, incubate a sealed vial of the stock solution at 60 °C for 7 days. c. Cool and prepare samples for analysis. d. Expected Outcome: High stability with minimal degradation.

-

Photolytic Degradation: a. Expose a quartz vial containing the stock solution to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines). b. Maintain a control sample wrapped in aluminum foil at the same temperature. c. Analyze after a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter). d. Expected Outcome: High stability.

Analysis: All stressed samples and controls should be analyzed by a stability-indicating method, typically HPLC with a UV or MS detector, to quantify the remaining this compound and detect any degradation products formed.

}

Figure 3: Workflow for a forced degradation study.

Conclusion

This compound is a workhorse of synthetic chemistry whose utility is directly linked to its well-defined solubility and stability characteristics. Its solubility profile—generally soluble in a wide range of organic solvents but poorly soluble in water—makes it straightforward to handle in most reaction and purification schemes. Its stability profile is dominated by the properties of the Boc group: robust stability to basic, nucleophilic, and reductive conditions, contrasted with a predictable and clean lability to acid. This predictable behavior is not a flaw but a feature, enabling its strategic use in complex synthetic campaigns. For the practicing scientist, a firm grasp of these principles is indispensable for troubleshooting experiments, ensuring the quality of synthetic intermediates, and ultimately, accelerating the path to discovery.

References

- ChemBK. (2024). This compound, N-(tert-Butoxycarbonyl)piperidine.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.

- ChemicalBook. (2025). N-BOC-piperidine-4-carboxylic acid | 84358-13-4.

- Faculty of Science, Universiti Teknologi Malaysia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Quora. (2017). How to determine the solubility of organic compounds.

- Fisher Scientific. (2024). SAFETY DATA SHEET - (S)-3-Aminomethyl-1-Boc-piperidine.

- United States Environmental Protection Agency. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.

- Pi Chemicals. (n.d.). Material Safety Data Sheet - 2-(Aminoethyl)-1-N-Boc-piperidine.

- MedChemExpress. (n.d.). 1-Boc-4-(aminomethyl)piperidine | Biochemical Reagent.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Combi-Blocks. (2023). Safety Data Sheet - N-(4-Methoxybenzyl) this compound-3-carboxamide.

- Anichem. (n.d.). MSDS - Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Piperidine and Piperazine in Synthesis.

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Cayman Chemical. (2025). Safety Data Sheet - 4-Anilino-1-Boc-piperidine.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- University of New England. (2023). Solubility of Organic Compounds.

- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- BenchChem. (2025). Solubility Profile of N-Boc-Trimetazidine: A Technical Guide.

- Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims.

- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-ethanol.

- Solubility of Things. (n.d.). Piperidine.

- Pharma Tutor. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.

- National Institutes of Health. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies.

- BenchChem. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.

- ChemicalBook. (2025). This compound | 75844-69-8.

- ChemicalBook. (n.d.). 75844-69-8(this compound) Product Description.

- Intersperse Industries. (n.d.). N- BOC Piperazine.

- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.

- Wikipedia. (n.d.). Piperidine.

- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine.

- Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0.

- Thermo Fisher Scientific. (n.d.). This compound, 97%.

- MDPI. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents.

- Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97 57260-71-6.

- ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).

- WordPress. (2025). The Versatility of Ethyl this compound-2-carboxylate in Chemical Research.

- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.

- Cole-Parmer. (n.d.). Chemical Compatibility Database.

- Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.

Sources

- 1. 75844-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 75844-69-8 [chemicalbook.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. reddit.com [reddit.com]

- 11. canyoncomponents.com [canyoncomponents.com]

- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 13. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.be [fishersci.be]

- 15. pipharm.com [pipharm.com]

- 16. benchchem.com [benchchem.com]

The Strategic Deployment of 1-Boc-piperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and aqueous solubility.[2][3] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen atom has revolutionized the use of this scaffold, providing chemists with a robust and versatile tool for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the 1-Boc-piperidine scaffold, from its fundamental chemical properties and synthesis to its advanced applications in drug design, supported by detailed experimental protocols and comparative analyses.

The Piperidine Scaffold: A Privileged Motif in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern drug design, appearing in a wide array of therapeutics targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3] Its conformational flexibility allows it to adapt to the steric demands of various biological targets, while the nitrogen atom can serve as a key hydrogen bond acceptor or a point for further functionalization.[2]

The introduction of a chiral center within the piperidine ring can significantly enhance biological activity and selectivity, making chiral piperidine scaffolds highly sought after in drug development.[4] The ability to precisely control the stereochemistry and functionalization of the piperidine ring is therefore of paramount importance.

The Role of the Boc Protecting Group: Enabling Complexity

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[5] In the context of the piperidine scaffold, the Boc group serves several critical functions:

-

Modulation of Reactivity: The Boc group deactivates the piperidine nitrogen, preventing its participation in unwanted side reactions and allowing for selective functionalization at other positions on the ring.[5]

-

Enhancement of Solubility: The lipophilic nature of the Boc group can improve the solubility of piperidine intermediates in organic solvents, facilitating their purification and handling.

-

Direction of Stereochemistry: The steric bulk of the Boc group can influence the stereochemical outcome of reactions on the piperidine ring.

The orthogonality of the Boc group with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allows for complex, multi-step synthetic strategies.[5]

Synthesis and Deprotection of this compound: Foundational Protocols

The reliable synthesis and deprotection of this compound and its derivatives are fundamental to their use in medicinal chemistry. The following protocols represent robust and widely applicable methods.

Boc Protection of Piperidine

The most common method for the introduction of the Boc group is the reaction of piperidine with di-tert-butyl dicarbonate (Boc)₂O.[5]

Experimental Protocol: Boc Protection of Piperidine

-

Materials:

-

Piperidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) as base

-

Dichloromethane (CH₂Cl₂) or a water/acetone mixture as solvent

-

-

Procedure:

-

Dissolve piperidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add (Boc)₂O to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.[5]

-

| Amine Substrate | Reagent | Base | Solvent | Time | Yield (%) |

| Piperidine | (Boc)₂O | Et₃N | CH₂Cl₂ | 1 h | 100 |

Table 1: Representative conditions for the Boc protection of piperidine.[5]

Causality Behind Experimental Choices: The use of a base is crucial to neutralize the acidic proton on the piperidine nitrogen, facilitating its nucleophilic attack on the carbonyl carbon of (Boc)₂O. The choice of solvent depends on the solubility of the starting materials and the desired reaction temperature.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the product, this compound, having a different Rf value than the starting piperidine. The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.

Boc Deprotection of this compound

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Materials:

-

This compound derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the this compound derivative in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.[6]

-

Experimental Protocol: N-Boc Deprotection using 4M HCl in Dioxane

-

Materials:

-

This compound derivative

-

4M HCl in dioxane solution

-

Diethyl ether

-

-

Procedure:

-

Dissolve the this compound derivative in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add the 4M HCl in dioxane solution (3-5 equivalents).

-

Stir the reaction for 1-3 hours at room temperature. The hydrochloride salt of the deprotected piperidine will often precipitate.

-

Upon completion, the product can be collected by filtration after the addition of diethyl ether.[6]

-

Functionalization of the this compound Scaffold

The true power of the this compound scaffold lies in the ability to selectively functionalize the piperidine ring.

Synthesis of Substituted 1-Boc-piperidines

A variety of methods exist for the synthesis of substituted 1-Boc-piperidines, often starting from commercially available piperidones.

Experimental Protocol: Reductive Amination for the Synthesis of 4-Amino-1-Boc-piperidine

-

Materials:

-

N-Boc-4-piperidone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

-

Procedure:

-

Dissolve N-Boc-4-piperidone and a large excess of ammonium acetate in methanol.

-

Add sodium cyanoborohydride in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Make the aqueous solution basic with NaOH and extract with an organic solvent.

-

Dry the organic layer, filter, and concentrate to give the crude product, which can be purified by chromatography.

-

Advanced Functionalization: Rhodium-Catalyzed C-H Insertion

Rhodium-catalyzed C-H insertion reactions provide a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods.[7] The site of C-H insertion on the this compound ring can be controlled by the choice of the rhodium catalyst.[7]

Experimental Protocol: C2-Functionalization of N-Boc-Piperidine

-

Materials:

-

N-Boc-piperidine (1.5 mmol)

-

Dirhodium catalyst (e.g., Rh₂(R-TCPTAD)₄) (0.0075 mmol)

-

Aryldiazoacetate (1.0 mmol)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

In a flame-dried round-bottom flask, dissolve N-Boc-piperidine and the dirhodium catalyst in the anhydrous solvent.

-

In a separate flask, dissolve the aryldiazoacetate in the anhydrous solvent.

-

Using a syringe pump, add the aryldiazoacetate solution to the piperidine solution over 4 hours at room temperature.

-

Stir the reaction for an additional hour after the addition is complete.

-

Concentrate the reaction mixture and purify by flash column chromatography.[7]

-

| Catalyst | Position of Functionalization |

| Rh₂(R-TCPTAD)₄ | C2 |

| Rh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl-piperidines) | C4 |

Table 2: Catalyst control of site-selectivity in rhodium-catalyzed C-H functionalization of piperidines.[7]

Caption: General experimental workflow for rhodium-catalyzed C-H functionalization.

Conformational Analysis of this compound Derivatives

The biological activity of piperidine-containing drugs is intimately linked to their three-dimensional conformation. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.[8] However, the presence of the N-Boc group introduces an additional conformational element: restricted rotation around the N-CO (amide) bond, leading to the existence of multiple conformers in equilibrium.[8]

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these conformational dynamics.[8] By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring inversion and amide bond rotation.[9]

Caption: Key conformational processes in this compound derivatives.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.[3] While the piperidine ring is often a favorable scaffold, in some cases, its replacement with a bioisostere can lead to improved properties such as enhanced solubility or reduced metabolic degradation.[10]

| Scaffold | Key Physicochemical Properties |

| Piperidine | Modulates lipophilicity and water solubility.[2] |

| 2-Azaspiro[3.3]heptane | Can improve solubility and reduce metabolic degradation.[10] |

| 1-Azaspiro[3.3]heptane | Similar basicity, solubility, and lipophilicity to piperidine, with potentially improved metabolic stability.[11][12] |

Table 3: Comparison of piperidine with common bioisosteres.

Case Study: FDA-Approved Drugs Containing the Piperidine Scaffold

The significance of the piperidine scaffold is underscored by its presence in numerous FDA-approved drugs.[1] Examples include:

-

Methylphenidate (Ritalin): Used for the treatment of ADHD.

-

Fexofenadine (Allegra): An antihistamine for the treatment of allergies.

-

Risperidone (Risperdal): An antipsychotic medication.[1]

The synthesis of these drugs often involves the use of piperidine-containing building blocks, highlighting the importance of the synthetic methodologies discussed in this guide.

Conclusion

The this compound scaffold is an indispensable tool in modern medicinal chemistry. The Boc protecting group provides a robust and versatile handle for controlling the reactivity of the piperidine nitrogen, enabling the synthesis of complex and diverse molecular architectures. A thorough understanding of the synthesis, functionalization, and conformational properties of this compound derivatives is essential for any researcher, scientist, or drug development professional working in this field. The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships of piperidine-containing compounds will undoubtedly lead to the discovery of new and improved therapeutics.

References

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health. Available at: [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

Mild general synthesis of 4-substituted piperidines. ResearchGate. Available at: [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

-

Mild general synthesis of 4-substituted piperidines. RSC Publishing. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. ResearchGate. Available at: [Link]

-

Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. National Institutes of Health. Available at: [Link]

-

Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Approaches to α-functionalization of piperidines by C H... ResearchGate. Available at: [Link]

-

1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

- Method for preparing 4-Boc-aminopiperidine. Google Patents.

-

Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

-

Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. ACS Publications. Available at: [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. Available at: [Link]

-

Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]

-

Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Applications of N-Boc-piperidine in drug discovery

An In-depth Technical Guide to the Applications of N-Boc-piperidine in Drug Discovery

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals across a wide spectrum of therapeutic areas.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[1] The strategic manipulation of this scaffold, however, requires precise control over the reactivity of its nitrogen atom. This guide provides an in-depth exploration of N-Boc-piperidine and its derivatives, cornerstone building blocks in modern drug discovery. We will dissect the fundamental chemistry of the tert-butyloxycarbonyl (Boc) protecting group, showcase its application in the synthesis of key drug classes, provide detailed experimental protocols, and illustrate the logical workflows that empower chemists to construct complex molecular architectures with efficiency and control.

The Strategic Imperative: Why N-Boc Protection is a Chemist's Ally

In multi-step organic synthesis, the ability to selectively mask and unmask a functional group is paramount. The piperidine nitrogen, a secondary amine, is both nucleophilic and basic, making it susceptible to a host of undesired side reactions. The N-Boc group serves as a temporary, inert shield, allowing chemists to perform modifications on other parts of the molecule without interference.[4]

The Chemistry of Control: Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a carbamate that is prized for its unique stability profile. It is robust under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly under mild acidic conditions.[5][6] This orthogonality to other common protecting groups, such as the base-labile Fmoc or the hydrogenolysis-labile Cbz group, is a cornerstone of its strategic utility.[5][6]

-

Protection: The Boc group is typically introduced by reacting the piperidine's nitrogen with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), in the presence of a base.[7] The amine's lone pair attacks an electrophilic carbonyl carbon of the anhydride, leading to the formation of the stable N-Boc protected piperidine.[6]

-

Deprotection: The removal of the Boc group is its defining feature. It is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[7] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation.

Caption: The N-Boc protection and deprotection cycle.

Core Applications in Modern Drug Discovery

N-Boc-piperidine derivatives are not merely synthetic curiosities; they are foundational components of numerous blockbuster drugs and clinical candidates. Their versatility allows for their incorporation into a diverse range of therapeutic agents.[8]

Oncology: Scaffolding for Kinase Inhibitors

In the realm of oncology, kinase inhibitors have revolutionized cancer treatment. The piperidine ring often serves as a central scaffold to correctly orient the functional groups that bind within the ATP pocket of the target kinase. N-Boc-piperidine building blocks are instrumental in the synthesis of these complex molecules.

A prominent example is the synthesis of inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[9] Versatile building blocks like 1-Boc-4-(aminomethyl)piperidine provide a bifunctional handle: the protected nitrogen for synthetic control and the primary amine for coupling to the core of the inhibitor.[9]

Caption: General synthetic workflow for a Pim-1 kinase inhibitor.

Central Nervous System (CNS) Disorders

The piperidine core is a common feature in many CNS agents, including antipsychotics and antidepressants. The lipophilic nature of the saturated ring can facilitate penetration of the blood-brain barrier, a critical hurdle for drugs targeting the brain.[1] Functionalized N-Boc-piperidines, such as N-Boc-4-hydroxypiperidine, allow for the fine-tuning of polarity and hydrogen bonding capacity, optimizing interactions with specific neuroreceptors. For instance, N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease.[10]

Key Methodologies and Experimental Protocols

The theoretical value of a building block is realized through robust and reproducible synthetic protocols. The following section details validated, step-by-step methodologies for common and critical transformations involving N-Boc-piperidine derivatives.

Protocol 1: Oxidation of N-Boc-4-hydroxypiperidine

This protocol describes the conversion of the hydroxyl group to a ketone, creating the highly versatile intermediate N-Boc-4-piperidone, a precursor in the synthesis of fentanyl and its analogues.[11][12]

-

Objective: To synthesize tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

-

Materials:

-

N-Boc-4-hydroxypiperidine

-

Dichloromethane (DCM), anhydrous

-

Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution. Causality Note: DMP is a mild oxidant that minimizes over-oxidation and is effective at room temperature after initial cooling.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-piperidone as a white solid.

-

Protocol 2: Synthesis of a Diaminopyrimidine-based Pim-1 Inhibitor

This two-step protocol, adapted from established methodologies, demonstrates the utility of 1-Boc-4-(aminomethyl)piperidine in constructing potent kinase inhibitors.[9]

-

Objective: To synthesize a final Pim-1 inhibitor via sequential nucleophilic aromatic substitution (SₙAr) and deprotection.

-

Step 1: Synthesis of tert-butyl 4-(((2-chloro-5-cyanopyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

-

Materials:

-

2,4-dichloro-5-cyanopyrimidine

-

1-Boc-4-(aminomethyl)piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous DMF, add 1-Boc-4-(aminomethyl)piperidine (1.1 eq).

-

Add DIPEA (2.0 eq) to the mixture. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the intermediate via column chromatography.

-

-

-

Step 2: Second SₙAr and Final Boc Deprotection

-

Materials:

-

Intermediate from Step 1

-

Desired aromatic amine (e.g., 3-methoxyaniline)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the intermediate from Step 1 (1.0 eq) and the aromatic amine (1.2 eq) in a suitable solvent like isopropanol.

-

Heat the reaction at reflux until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, concentrate the solvent, and purify the Boc-protected final product by chromatography.

-

Dissolve the purified, protected inhibitor in DCM.

-

Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure. Neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate or DCM.

-

Dry and concentrate the organic layers to yield the final, active Pim-1 inhibitor.

-

-

Quantitative Data Analysis

The true measure of a drug candidate's potential lies in its biological activity. N-Boc-piperidine scaffolds have been instrumental in developing compounds with potent inhibitory and functional activities.

| Compound Class | Target | Representative Compound | IC₅₀ (nM) | Reference |

| HDAC/AChE Inhibitor | HDAC / AChE | Compound d5 | 170 (HDAC) / 6890 (AChE) | [10] |

| HDAC/AChE Inhibitor | HDAC / AChE | Compound d10 | 450 (HDAC) / 3220 (AChE) | [10] |

| Kinase Inhibitor | Pim-1 | Diaminopyrimidine Series | < 100 | [9] |

| ALK/c-Met Inhibitor | ALK / c-Met | Crizotinib | 24 (ALK) / 20 (c-Met) | [8] |

Table 1: Biological activity of selected drug candidates synthesized using N-Boc-piperidine derivatives. IC₅₀ values represent the concentration required for 50% inhibition.

Conclusion

N-Boc-piperidine and its functionalized derivatives are indispensable tools in the drug discovery arsenal. The Boc group provides a robust, reliable, and strategically versatile method for protecting the piperidine nitrogen, enabling chemists to execute complex synthetic routes with high fidelity.[13] From oncology to neuroscience, this class of building blocks has proven essential for creating molecules with improved pharmacokinetic profiles and potent biological activity.[1][8] The continued innovation in synthetic methodologies, including asymmetric approaches, ensures that N-Boc-piperidine scaffolds will remain at the forefront of medicinal chemistry, paving the way for the next generation of life-saving therapeutics.[14][15]

References

- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.

- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Benchchem.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide. Benchchem.

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.

- Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of Potent Pim-1 Kinase Inhibitors Utilizing a 1-Boc-4-(aminomethyl)

- Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd.

- Asymmetric Synthesis of Chiral Piperidine Compounds: Applic

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Pharmacological Applications of Piperidine Deriv

- N-Boc-4-piperidone. Cayman Chemical.

- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.

- Economic and Social Council.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. documents.un.org [documents.un.org]

- 13. nbinno.com [nbinno.com]

- 14. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Alchemist's Handshake: A Technical Guide to Boc Protection of Piperidine Rings

For researchers, medicinal chemists, and professionals in drug development, the piperidine ring is a ubiquitous scaffold, a foundational element in a vast array of pharmaceuticals and biologically active molecules. Its secondary amine, however, presents a synthetic challenge: a nucleophilic and basic center prone to undesired reactivity. Mastering the temporary masking, or "protection," of this amine is paramount to successful multi-step synthesis. Among the arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group stands as a reliable and versatile workhorse.

This guide provides an in-depth exploration of the Boc protection of piperidine rings, moving beyond simple protocols to elucidate the underlying chemical principles and practical considerations that govern this critical transformation. Herein, we dissect the "why" behind the "how," offering field-proven insights to empower chemists to confidently and efficiently wield this essential synthetic tool.

The Rationale: Why Boc?

The selection of a protecting group is a strategic decision dictated by the overall synthetic route. The Boc group's popularity for protecting piperidine and other amines stems from a favorable balance of stability and controlled lability.[1] It forms a carbamate that effectively deactivates the nitrogen's nucleophilicity and basicity, rendering it inert to a wide range of reagents, including organometallics, hydrides, and most basic conditions.[2][3]

Crucially, the Boc group can be readily and cleanly cleaved under acidic conditions, a property that forms the basis of its strategic utility in complex syntheses, particularly in orthogonal protection schemes where other protecting groups sensitive to different conditions (e.g., the base-labile Fmoc group) are present.[1][2]

The Core Reaction: Mechanism of Boc Protection

The Boc protection of piperidine's secondary amine is a nucleophilic acyl substitution reaction. The process is typically carried out using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), as the electrophilic source of the Boc group.

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of Boc anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butoxide and carbon dioxide, to yield the stable N-Boc-piperidine. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.

Often, a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is employed to scavenge the proton generated during the reaction, thereby preventing the protonation of the starting piperidine and ensuring its availability as a nucleophile.

Sources

Reactivity of the piperidine nitrogen with a Boc group

An In-Depth Technical Guide to the Reactivity of the Boc-Protected Piperidine Nitrogen

Abstract

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceutical agents.[1][2] Its synthesis and functionalization are central to drug discovery. A key strategy in the manipulation of the piperidine motif is the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is preeminent. This guide provides a detailed examination of the reactivity of the piperidine nitrogen once protected with a Boc group. Far from being a simple steric shield, the Boc group fundamentally alters the electronic character of the nitrogen, profoundly diminishing its basicity and nucleophilicity. We will explore the chemical principles governing this modulation, detail the standard protocols for its installation and removal, and illustrate how this controlled reactivity is strategically exploited in complex organic synthesis.

The Electronic and Steric Influence of the Boc Group

The protection of a piperidine nitrogen with a Boc group is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O), which converts the secondary amine into a tert-butyl carbamate.[3][4] This transformation introduces significant electronic and steric changes that dictate the nitrogen's subsequent reactivity.

Electronic Effects: Resonance Deactivation

The most critical change is the introduction of an adjacent carbonyl group. The lone pair of electrons on the piperidine nitrogen, which is the source of its nucleophilicity and basicity in the unprotected state, is delocalized through resonance onto the carbonyl oxygen.[5]

This resonance stabilization effectively reduces the electron density on the nitrogen atom, making it significantly less available to donate to electrophiles or abstract a proton. This phenomenon is the primary reason for the dramatic decrease in the nitrogen's reactivity.[6]

Steric Hindrance

The bulky tert-butyl moiety of the Boc group provides substantial steric hindrance around the nitrogen atom.[7] This physically obstructs the approach of reactants, further diminishing the nitrogen's ability to participate in chemical reactions. While the electronic effect is dominant, this steric shielding contributes to the overall stability and inertness of the N-Boc bond under many conditions.

Quantitative Impact on Basicity and Nucleophilicity

The combined electronic and steric effects result in a drastic reduction in the basicity of the piperidine nitrogen. This is quantitatively reflected in the pKa of its conjugate acid (pKaH).

| Compound | pKa of Conjugate Acid (pKaH) | Relative Basicity | Nucleophilicity (n) |

| Piperidine | ~11.1 - 11.2[8][9] | Strong Base | High (18.1 in H₂O)[10][11] |

| N-Boc-piperidine | Significantly Lower (Not typically basic) | Very Weak Base / Non-basic | Negligible[10] |

Table 1: Comparison of Basicity and Nucleophilicity.

As shown, piperidine is a strong base, comparable to other secondary amines. After Boc protection, its basicity is virtually eliminated for most practical synthetic purposes. Consequently, its nucleophilicity is also attenuated to the point of being considered non-reactive in typical alkylation or acylation reactions.[12]

Reactivity Profile of the N-Boc-Piperidine Moiety

The installation of a Boc group renders the piperidine nitrogen largely inert to a wide range of reagents and conditions, which is the primary goal of its application. Its "reactivity" is therefore best understood in two contexts: its deliberate removal (deprotection) and its influence on other parts of the piperidine ring.

Inertness to Common Transformations

-

Alkylation & Acylation: The N-Boc-piperidine nitrogen does not undergo alkylation or acylation under standard conditions.[12] This allows chemists to perform these reactions on other functional groups within the molecule without affecting the protected nitrogen.

-

Basic and Nucleophilic Conditions: The Boc group is exceptionally stable to bases and a wide variety of nucleophiles, making it orthogonal to other protecting groups like Fmoc, which is base-labile.[4][6][7]

-

Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C).[6]

Directed α-Lithiation

While the nitrogen itself becomes unreactive, the Boc group serves as an excellent directing group for the deprotonation of the adjacent α-carbon atoms (C2 and C6). Using a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a ligand such as TMEDA, the α-proton can be selectively removed to form a lithiated intermediate. This powerful strategy enables the introduction of various electrophiles at the α-position of the piperidine ring.[13][14]

Key Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections provide detailed, field-tested methodologies for the protection and deprotection of the piperidine nitrogen.

Protocol 1: N-Boc Protection of Piperidine

This protocol describes the standard procedure for protecting piperidine using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride.[5]

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Dioxane/Water

-

Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine (1.0 eq) in DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.

-

Purify by column chromatography if necessary.

Protocol 2: Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is its most important chemical reaction. It is typically achieved under strong acidic conditions, which trigger a fragmentation cascade.[7][15]

Materials:

-

N-Boc-piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Optional) Scavenger: Triisopropylsilane (TIS) or Anisole

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-piperidine substrate (1.0 eq) in DCM.

-

If the substrate contains other nucleophilic groups (e.g., tryptophan, methionine), add a scavenger like TIS (1.1 eq).[16]

-

Cool the solution to 0 °C.

-

Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise.[16][17]

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in water and carefully neutralize with a base (e.g., saturated NaHCO₃) until the pH is > 8.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. The product may also be isolated as its hydrochloride salt by using 4M HCl in dioxane, which often precipitates directly from the reaction mixture.[16][17]

Critical Consideration: The tert-Butyl Cation The mechanism of deprotection generates a stable tert-butyl carbocation.[5][7] This is a highly reactive electrophile that can alkylate other nucleophilic sites in the molecule, leading to unwanted side products. The addition of a "scavenger" like TIS or anisole provides an alternative, more reactive nucleophile to trap the tert-butyl cation, preventing these side reactions.[4][16]

Strategic Application in Drug Development

The on/off switching of piperidine reactivity via Boc protection is a cornerstone of modern synthetic strategy. In the synthesis of complex molecules like the PROTAC degrader ARV-110, a Boc-protected piperazine is used as a building block.[18] The Boc group ensures the piperazine nitrogen remains inert during a crucial SNAr (Nucleophilic Aromatic Substitution) reaction. Only after this key bond is formed is the Boc group removed with HCl to reveal the free amine, which is then used in a subsequent reductive amination step to complete the synthesis of the final molecule.[18] This sequence perfectly illustrates the strategic value of modulating reactivity with the Boc group.

Conclusion

The tert-butoxycarbonyl group is an indispensable tool in organic synthesis, particularly for managing the reactivity of the ubiquitous piperidine scaffold. Its influence extends beyond simple steric blocking; through resonance delocalization, it fundamentally deactivates the piperidine nitrogen, rendering it non-basic and non-nucleophilic. This electronic modulation allows for precise chemical manipulations at other sites within a molecule. The true "reactivity" of the N-Boc group lies in its controlled and efficient cleavage under acidic conditions, a reaction that is both predictable and robust. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols governing the use of the Boc group is essential for the rational design and successful execution of complex synthetic routes.

References

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ACS Publications. (n.d.). New Routes to α-Arylated N-Boc Heterocycles. Retrieved from [Link]

-

ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

ResearchGate. (2025). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2025). Nucleophilicities of Primary and Secondary Amines in Water. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

-

Quora. (2017). Which is a stronger base, pyrrolidine or piperidine? Retrieved from [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

MDPI. (n.d.). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Retrieved from [Link]

Sources

- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. BOC Protection and Deprotection [bzchemicals.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

Harnessing the 1-Boc-Piperidine Scaffold for High-Throughput Library Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the strategic selection of a core scaffold is a pivotal decision in the early stages of drug discovery. The piperidine ring is a quintessential example of a "privileged scaffold," a structural motif frequently found in approved drugs and natural products due to its favorable pharmacological properties and its ability to engage with a multitude of biological targets.[1][2] This guide provides a technical deep-dive into the use of N-tert-butoxycarbonyl (Boc)-protected piperidine derivatives, a cornerstone for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.